Pseudolycorine

Overview

Description

Synthesis Analysis

The synthesis of pseudolycorine and related compounds involves complex organic reactions. Techniques such as "click chemistry" have been applied for the synthesis of pseudo-oligosaccharides and amino acid glycoconjugates, providing a pathway for the development of this compound derivatives through highly regioselective and high-yielding conjugation reactions under mild conditions (Hotha & Kashyap, 2006). Additionally, strategies for the total synthesis of related alkaloids, leveraging methods like asymmetric conjugate addition cascades, offer insights into the synthetic approaches that could be adapted for this compound (Yamada et al., 2009).

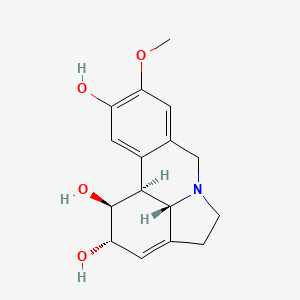

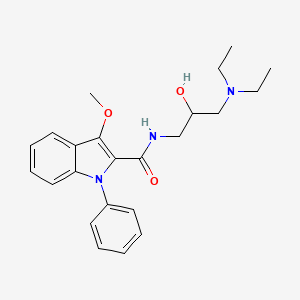

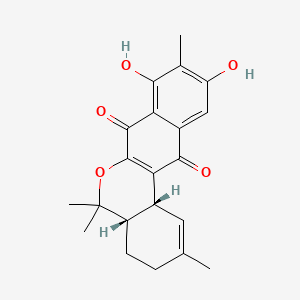

Molecular Structure Analysis

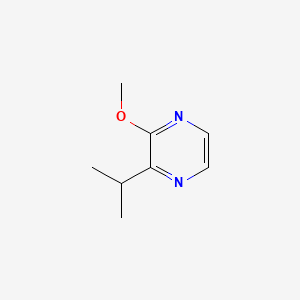

The molecular structure of this compound features a complex alkaloid framework, characteristic of compounds within the Amaryllidaceae family. Techniques such as capillary electrophoresis combined with online electrochemiluminescence have been employed for the determination of this compound, allowing for a deeper understanding of its structural attributes (Deng et al., 2011).

Chemical Reactions and Properties

This compound's chemical reactivity and properties are influenced by its molecular structure. Studies have identified novel compounds such as this compound N-oxide from Narcissus tazetta, which alongside this compound, have been evaluated for their biological activities, indicating the potential chemical diversity and reactivity within this class of compounds (Katoch et al., 2019).

Scientific Research Applications

Antileukemic Activity

Pseudolycorine, an alkaloid isolated from Narcissus tazetta L., has demonstrated significant potential in the treatment of leukemia. In a study, it was found to prolong the lifespan of mice with Rauscher leukemia, showing superior efficacy compared to standard antileukemic drugs. It effectively suppressed splenomegaly development and reduced nucleated blood cell numbers, along with decreasing virus titers in plasma without apparent toxicity (Furusawa et al., 1971). Additionally, the alkaloid demonstrated remarkable antiviral activity against Rauscher leukemia virus in mouse embryo cell cultures (Suzuki et al., 1974).

Cytotoxicity Against Cancer Cells

This compound has been identified for its cytotoxic potential against human cancer cell lines. In a study, the extract of Narcissus tazetta, containing this compound, showed cytotoxicity against human cervical cancer (SiHa) and human epidermoid carcinoma (KB) cells. The study highlighted the bioactive potential of this compound along with other alkaloids (Katoch et al., 2019).

Antiproliferative Activities

Various Amaryllidaceae alkaloids, including this compound, have been evaluated for their antiproliferative activities against different cancer cell lines. The study revealed that this compound exhibited cytotoxic profiles and showed efficacy towards cancer cells resistant to proapoptotic stimuli, suggesting its potential use in combating cancers with poor prognoses (Van Goietsenoven et al., 2010).

Chemical Characterization and Analysis

The chemical characterization of this compound has been a subject of interest in several studies. For instance, its identification as a major alkaloid in Narcissus requienii and the complete assignments of its NMR spectra were reported, contributing significantly to the understanding of its structure and properties (Llabrés et al., 1986). Moreover, a novel method for the determination of this compound in Lycoris radiata was developed, using capillary electrophoresis coupled with online electrochemiluminescence detection, enhancing the analytical capabilities for this alkaloid (Deng et al., 2011).

Ontogenic Variations in Alkaloids

Research has also focused on the ontogenic variations in alkaloids of plants like Narcissus assoanus, where this compound was studied among other alkaloids. This study aimed to understand the biosynthesis and distribution of these alkaloids in different parts of the plant, contributing to the knowledge of plant biochemistry and alkaloid synthesis (Viladomat et al., 1986).

Future Directions

Pseudolycorine chloride has been found to ameliorate Th17 cell-mediated central nervous system autoimmunity by restraining myeloid-derived suppressor cell expansion . This suggests that this compound may be an excellent candidate for the treatment of multiple sclerosis and other autoimmune diseases .

Mechanism of Action

Target of Action

Pseudolycorine primarily targets myeloid-derived suppressor cells (MDSCs) and T cells . MDSCs are a heterogeneous population of immune cells from the myeloid lineage that have potent immune-suppressing activities . T cells are a type of white blood cell that play a central role in cell-mediated immunity .

Mode of Action

This compound inhibits the proliferation of activated T cells by blocking the cell cycle in the G0/G1 phase . In the case of MDSCs, this compound significantly inhibits their proliferation, expansion, and differentiation into monocyte-like MDSCs (M-MDSCs) in a dose-dependent manner .

Biochemical Pathways

This compound significantly inhibits the expression of IL-6, IL-17, and IFN-γ . These cytokines are involved in the inflammatory response and the regulation of immune responses. The inhibition of these cytokines can lead to a decrease in inflammation and immune response .

Pharmacokinetics

It is known that this compound can be administered in vivo, as evidenced by studies where mice were treated with this compound . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound’s action results in the alleviation of experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis . This is achieved through the inhibition of inflammatory infiltration, demyelination, and the infiltration of MDSCs and Th17 cells into the spinal cord .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction of this compound from the bulb of Lycoris radiata can be affected by the extraction method used . .

properties

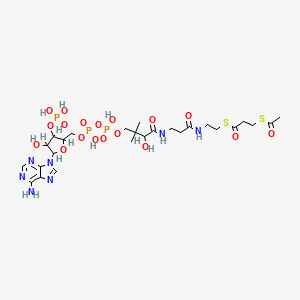

IUPAC Name |

(1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-21-13-5-9-7-17-3-2-8-4-12(19)16(20)14(15(8)17)10(9)6-11(13)18/h4-6,12,14-16,18-20H,2-3,7H2,1H3/t12-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAHWDNDUGDSLE-ARLBYUKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

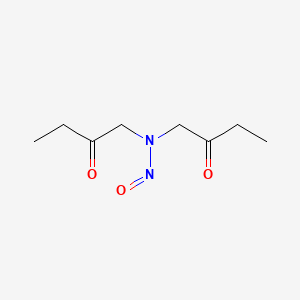

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231711 | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29429-03-6, 82372-67-6 | |

| Record name | Pseudolycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29429-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029429036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: [, ] Pseudolycorine has been shown to inhibit the proliferation, expansion, and differentiation of MDSCs, particularly the monocyte-like MDSC subset (M-MDSCs). This effect is mediated, at least in part, by suppressing the response of MDSCs to interleukin-6 (IL-6) and granulocyte-macrophage colony-stimulating factor (GM-CSF), key cytokines involved in MDSC expansion and differentiation. This suppression of MDSC activity contributes to this compound's ability to ameliorate Th17 cell-mediated central nervous system autoimmunity in experimental autoimmune encephalomyelitis (EAE), a murine model of multiple sclerosis.

ANone: [] Studies suggest that this compound can ameliorate the severity of Th17 cell-mediated EAE by restraining the expansion of MDSCs. This is significant because EAE is characterized by the infiltration of a large number of MDSCs, which can exacerbate the disease progression.

ANone: [, , ] this compound has the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol.

ANone: [, ] Extensive spectroscopic data, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and optical rotatory dispersion (ORD) spectra, has been used to elucidate the structure of this compound. These analyses confirmed the presence of specific functional groups like hydroxyl, methoxy, and aromatic rings, and provided insights into its three-dimensional structure.

ANone: The currently available research primarily focuses on the biological activity and chemical structure of this compound. Further research is needed to explore its material compatibility and stability under diverse conditions.

ANone: Current research primarily focuses on the biological activity of this compound. There is no reported evidence suggesting catalytic properties for this alkaloid.

ANone: While the research provided does not explicitly detail computational studies on this compound, such approaches could be valuable for further investigation. Computational models could help predict the binding affinity of this compound to potential targets, explore structure-activity relationships, and guide the design of novel derivatives with enhanced properties.

ANone: Research on this compound stability under various conditions and formulation approaches is currently limited. Investigating these aspects is crucial for developing stable and effective drug delivery systems for this alkaloid.

ANone: The provided research primarily focuses on the isolation, structural characterization, and initial biological evaluation of this compound and related Amaryllidaceae alkaloids. Comprehensive investigations into these aspects (SHE regulations, detailed pharmacokinetics, extensive in vivo efficacy, resistance mechanisms, long-term toxicology studies, targeted drug delivery approaches, biomarker discovery, etc.) are necessary to fully understand the therapeutic potential and risks associated with this compound.

ANone: [, , , ] The isolation of this compound from Narcissus tazetta L. var. Chinensis Roem represents an early milestone in its research. Subsequent studies focused on developing efficient isolation methods, like the ammonium reineckate precipitation method. Structural elucidation using various spectroscopic techniques, including IR, UV, NMR, and ORD, marked significant progress in understanding this alkaloid. Research on its biological activity, particularly its antitumor and antiviral properties, has further fueled interest in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1215478.png)